molecular formula C17H17IN2O2 B244916 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide

カタログ番号 B244916
分子量: 408.23 g/mol
InChIキー: ASNZHSHZIUNJMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide, also known as MLN8237, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in 2007 by Millennium Pharmaceuticals, Inc. and has since been the subject of numerous scientific studies.

作用機序

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide works by inhibiting the activity of Aurora A kinase, which is a protein involved in cell division and proliferation. Aurora A kinase is overexpressed in many types of cancer, and its overexpression has been linked to poor prognosis. By inhibiting the activity of Aurora A kinase, 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide disrupts cell division and proliferation, leading to cell death.
Biochemical and Physiological Effects
3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and induce cell death in various types of cancer. It has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis. 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to have an effect on the immune system, specifically on T cells, which are important for the body's defense against cancer.

実験室実験の利点と制限

One of the advantages of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is its specificity for Aurora A kinase, which makes it a promising anti-cancer agent. It has also been shown to have synergistic effects when used in combination with other anti-cancer agents. However, one of the limitations of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is its potential for toxicity, which has been observed in preclinical studies. It is also important to note that the results of preclinical studies may not always translate to clinical trials.

将来の方向性

There are several future directions for the study of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of more potent and selective Aurora A kinase inhibitors. Another area of research is the identification of biomarkers that can predict response to 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. Additionally, there is potential for the use of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide in combination with immunotherapy for the treatment of cancer. Finally, there is a need for clinical trials to determine the safety and efficacy of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide in humans.
Conclusion
3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is a promising anti-cancer agent that has been extensively studied for its potential in inhibiting tumor growth. Its specificity for Aurora A kinase makes it a promising candidate for further research. However, its potential for toxicity and the need for clinical trials highlight the importance of continued research in this area.

合成法

The synthesis of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide involves a series of chemical reactions that result in the final product. The first step involves the synthesis of 3-iodobenzamide, which is then reacted with 4-morpholinophenylboronic acid to produce the final product, 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. The process involves multiple steps and requires expertise in organic chemistry.

科学的研究の応用

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of Aurora A kinase, which is involved in cell division and proliferation. 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and colon cancer. It has also been studied in combination with other anti-cancer agents, such as paclitaxel, and has shown synergistic effects.

特性

分子式

C17H17IN2O2

分子量

408.23 g/mol

IUPAC名

3-iodo-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H17IN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)

InChIキー

ASNZHSHZIUNJMC-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I

正規SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。